8-Hydroxynaphthalene-2-carboxylic acid
Overview
Description
8-Hydroxynaphthalene-2-carboxylic acid, also known as 8-hydroxy-2-naphthoic acid, is an organic compound with the molecular formula C11H8O3. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group at the 8th position and a carboxylic acid group at the 2nd position on the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
The primary target of 8-Hydroxynaphthalene-2-carboxylic acid is the photosynthetic electron transport (PET) in spinach (Spinacia oleracea L.) chloroplasts . The compound inhibits PET, particularly in photosystem II .
Mode of Action
This compound interacts with its targets by inhibiting the photosynthetic electron transport. This inhibition is strongly dependent on the position of the individual substituents on the anilide ring and on the lipophilicity of the compounds . The electron-withdrawing properties of the substituents contribute towards the PET activity of these compounds .
Biochemical Pathways
The compound affects the photosynthetic electron transport pathway in photosystem II. By inhibiting this pathway, it disrupts the normal process of photosynthesis, leading to downstream effects on the plant’s ability to convert light energy into chemical energy .
Result of Action
The inhibition of photosynthetic electron transport by this compound leads to a disruption in the photosynthesis process. This can have significant effects at the molecular and cellular levels, potentially affecting the growth and development of the plant .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxynaphthalene-2-carboxylic acid typically involves the hydroxylation of 2-naphthoic acid. One common method is the reaction of 2-naphthoic acid with a hydroxylating agent such as sodium hydroxide or potassium hydroxide under elevated temperatures. The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxynaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
8-Hydroxynaphthalene-2-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 3-Hydroxynaphthalene-2-carboxylic acid
- 7-Hydroxy-2-naphthoic acid
- 6-Hydroxy-2-naphthoic acid
Comparison: 8-Hydroxynaphthalene-2-carboxylic acid is unique due to the specific positioning of the hydroxyl and carboxylic acid groups, which imparts distinct chemical and biological properties. Compared to its isomers, it exhibits different reactivity and interaction with biological targets, making it valuable in specific applications such as enzyme inhibition and anticancer research .
Properties
IUPAC Name |
8-hydroxynaphthalene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h1-6,12H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCQQOXOXNMOIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624934 | |
Record name | 8-Hydroxynaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5776-28-3 | |
Record name | 8-Hydroxynaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-hydroxynaphthalene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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